physicochemical properties of 3-Hydroxyisoquinoline-8-carboxylic acid
physicochemical properties of 3-Hydroxyisoquinoline-8-carboxylic acid
This guide provides an in-depth physicochemical and structural analysis of 3-Hydroxyisoquinoline-8-carboxylic acid , a specialized heterocyclic scaffold used in medicinal chemistry, particularly in the development of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors.
Technical Whitepaper | Version 1.0
Executive Summary
3-Hydroxyisoquinoline-8-carboxylic acid (CAS 1337881-30-7) represents a distinct class of "chameleon" scaffolds. Unlike its rigid analogs, this molecule exhibits significant prototropic tautomerism (lactam-lactim equilibrium) that dictates its solubility, lipophilicity, and target binding affinity.[1] While structurally related to the 8-hydroxyquinoline chelators used in metalloenzyme inhibition, the specific 3,8-substitution pattern of this isoquinoline derivative alters its electronic landscape, favoring a 3-oxo-2H-isoquinoline (lactam) tautomer in aqueous media. This guide dissects these properties to aid researchers in optimizing lead compounds for HIF stabilization and other metalloenzyme targets.[1]
Chemical Identity & Structural Analysis[1][2][3][4]
| Property | Detail |
| IUPAC Name | 3-Hydroxyisoquinoline-8-carboxylic acid |
| Preferred Tautomer Name | 3-Oxo-2H-isoquinoline-8-carboxylic acid |
| CAS Number | 1337881-30-7 |
| Molecular Formula | C₁₀H₇NO₃ |
| Molecular Weight | 189.17 g/mol |
| Core Scaffold | Isoquinoline (Benzo[c]pyridine) |
| Key Functionalities | Carboxylic acid (C8), Enol/Amide (C3/N2) |
The Tautomeric Equilibrium (The "Chameleon" Effect)
The most critical physicochemical feature of this compound is the equilibrium between the lactim (3-hydroxy) and lactam (3-oxo) forms.
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In Non-Polar Solvents: The lactim form predominates, maintaining aromaticity across the entire isoquinoline ring.[1]
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In Aqueous/Polar Media: The equilibrium shifts dramatically toward the lactam (amide) form.[1] This breaks the aromaticity of the heterocyclic ring but is energetically stabilized by solvation and intermolecular hydrogen bonding.
Implication for Drug Design: The lactam form presents a hydrogen bond donor (NH) and acceptor (C=O) at the 2,3-positions, whereas the lactim form presents a basic nitrogen (N:) and a hydroxyl donor (OH). Docking studies must account for the lactam as the dominant bioactive species in cytosolic environments.[1]
Figure 1: Solvent-dependent tautomeric equilibrium. In water, the equilibrium lies heavily to the right (Lactam).[1]
Physicochemical Properties[1][3][4][7][9][10][11][12]
Ionization Constants (pKa)
Unlike simple isoquinolines (pKa ~5.4), the 3-hydroxy substitution drastically alters acid-base behavior.
| Ionization Site | Estimated pKa | Mechanistic Insight |
| 8-COOH (Acid) | 3.8 – 4.2 | Typical benzoic acid derivative. The electron-withdrawing nature of the isoquinoline ring may slightly lower the pKa compared to benzoic acid (4.2). |
| 2-NH (Lactam) | > 11.0 | In the lactam form, the nitrogen is amide-like and non-basic. Deprotonation of the NH occurs only at high pH.[1] |
| Isoquinoline N (Lactim) | ~4.5 | Only relevant in non-polar media.[1] If the lactim forms, the N is basic, but less so than unsubstituted isoquinoline due to the inductive effect of the 3-OH.[1] |
Dominant Species at pH 7.4: At physiological pH, the 8-COOH is deprotonated (COO⁻), and the lactam ring remains neutral.[1] The molecule exists primarily as a mono-anion , not a zwitterion.[1]
Solubility & Lipophilicity (LogD)
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Aqueous Solubility: Low to Moderate.[1] The anionic carboxylate aids solubility at pH 7.4, but the planar, lipophilic aromatic core and potential for strong intermolecular H-bonding (dimerization of lactams) can limit solubility in acidic media (pH < 4).[1]
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LogD (pH 7.4): Estimated < 0.[1]5. The ionization of the carboxylate significantly reduces lipophilicity, preventing rapid passive diffusion unless specific transporters are involved or the "ion-pair" mechanism is active.[1]
Solid-State Characteristics
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Appearance: Off-white to tan powder.[1]
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Crystal Packing: Likely forms centrosymmetric dimers driven by dual hydrogen bonds between the lactam NH and the carbonyl Oxygen (N-H[3]···O=C), typical of 2-pyridone and 3-isoquinolinone derivatives. This stable lattice energy contributes to high melting points (>200°C).[1]
Biological Context: HIF-PHD Inhibition
This scaffold mimics 2-oxoglutarate (2-OG) , the co-substrate for HIF prolyl hydroxylase domain (PHD) enzymes.
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Mechanism: The 8-carboxylic acid and the oxygen at position 3 (or potentially the nitrogen) form a bidentate chelate with the active site Fe(II) center of the enzyme.
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Differentiation: Unlike 8-hydroxyquinolines (which bind via N and O), the 3-hydroxyisoquinoline-8-carboxylate likely binds via the carboxylate and the lactam carbonyl , providing a distinct geometry that may enhance selectivity for specific PHD isoforms (PHD1 vs PHD2).
Figure 2: Competitive inhibition mechanism mimicking 2-oxoglutarate.
Experimental Protocols
Protocol A: Potentiometric pKa Determination
Due to the low aqueous solubility of the neutral form, a cosolvent method is required.[1]
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Preparation: Dissolve 5 mg of compound in 10 mL of methanol/water (40:60 v/v) .
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Titration: Titrate with 0.1 M KOH using a standardized glass electrode potentiometric titrator (e.g., Sirius T3 or Mettler Toledo).
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Data Processing: Perform titrations at three different methanol ratios (30%, 40%, 50%).
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Yasuda-Shedlovsky Extrapolation: Plot pKa(apparent) vs. %Methanol and extrapolate to 0% organic solvent to obtain the aqueous pKa.
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Note: Expect the carboxylate pKa to be clearly visible.[1] The lactam NH deprotonation may be outside the pH 2-12 window.
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Protocol B: Shake-Flask LogD (pH 7.4)
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Phase Preparation: Saturate 1-Octanol with Phosphate Buffered Saline (PBS, pH 7.4) and vice versa.
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Dissolution: Dissolve 1 mg of compound in 2 mL of the pre-saturated PBS phase. Verify complete dissolution (centrifuge if necessary).[1]
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Partitioning: Add 2 mL of pre-saturated 1-Octanol. Vortex vigorously for 1 hour at 25°C.[1]
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Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.
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Quantification: Analyze both phases using HPLC-UV (254 nm).
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Calculation:
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References
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Biosynth Carbosynth. (2024).[1] 3-Hydroxyisoquinoline-8-carboxylic acid Product Data. Retrieved from
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Katritzky, A. R., et al. (1991).[1] Prototropic Tautomerism of Heteroaromatic Compounds. Heterocycles, 32(2). Link
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Joshi, N. K., et al. (2014).[1] Slow excited state phototautomerization in 3-hydroxyisoquinoline. Photochemical & Photobiological Sciences, 13, 929-938.[1] Link
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PubChem. (2024).[1] Compound Summary: 3-Hydroxyisoquinoline.[1][4][5] National Library of Medicine.[1] Link
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Warshakoon, N. C., et al. (2006).[1] Structure-based design, synthesis, and SAR evaluation of a new series of 8-hydroxyquinolines as HIF-1alpha prolyl hydroxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(21), 5517-5522.[1] Link
Sources
- 1. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]
- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 3. researchgate.net [researchgate.net]
- 4. The tautomerism of 3-hydroxyisoquinolines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. 3-Hydroxyisoquinoline-8-carboxylic acid | CymitQuimica [cymitquimica.com]
